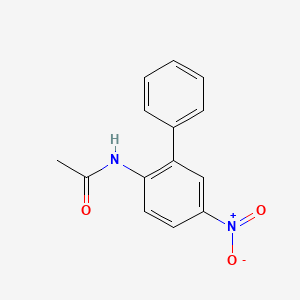
N-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a dichlorophenyl group attached to a tetrahydroacridinecarboxamide moiety, which imparts specific chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide typically involves the reaction of 3,4-dichloroaniline with a suitable acridine derivative under controlled conditions. One common method involves the use of a condensation reaction where the amine group of 3,4-dichloroaniline reacts with the carboxylic acid group of the acridine derivative in the presence of a dehydrating agent . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, advanced purification techniques such as chromatography and crystallization are employed to obtain high-purity products suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
N-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include quinone derivatives from oxidation, amine derivatives from reduction, and various substituted derivatives from nucleophilic substitution reactions .
Applications De Recherche Scientifique
N-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of N-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties . Additionally, it can interact with neurotransmitter receptors, making it a potential candidate for the treatment of neurodegenerative diseases .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to N-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide include:
- N-(3,4-dichlorophenyl)-N’,N’-dimethylurea (Diuron)
- N-(3,4-dichlorophenyl)-3-(4-ethoxyphenyl)acrylamide
- N-(3,4-dichlorophenyl)-4-[2-({[4-(4-methoxyphenyl)-2,6-dioxocyclohexyliden]methyl}amino)ethyl]tetrahydro-1(2H)-pyrazinecarboxamide
Uniqueness
What sets this compound apart from these similar compounds is its unique tetrahydroacridinecarboxamide structure, which imparts specific chemical and biological properties. This structure allows for unique interactions with molecular targets, making it a valuable compound for various scientific research applications .
Propriétés
Numéro CAS |
853317-91-6 |
|---|---|
Formule moléculaire |
C20H16Cl2N2O |
Poids moléculaire |
371.3 g/mol |
Nom IUPAC |
N-(3,4-dichlorophenyl)-1,2,3,4-tetrahydroacridine-9-carboxamide |
InChI |
InChI=1S/C20H16Cl2N2O/c21-15-10-9-12(11-16(15)22)23-20(25)19-13-5-1-3-7-17(13)24-18-8-4-2-6-14(18)19/h1,3,5,7,9-11H,2,4,6,8H2,(H,23,25) |
Clé InChI |
GMSBVHZMBLNZQX-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)NC4=CC(=C(C=C4)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


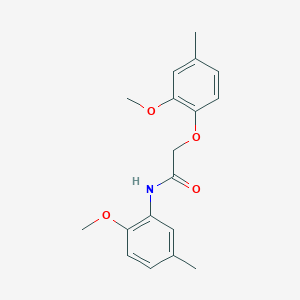
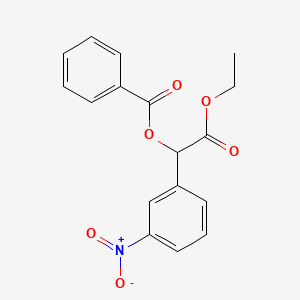
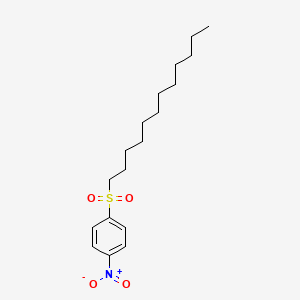
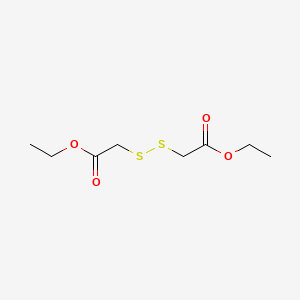

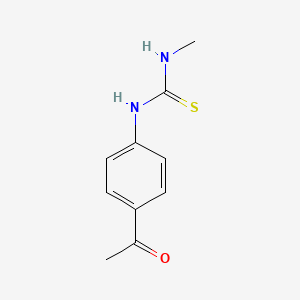


![4-chloro-N'-[(Z)-(2,5-dimethoxyphenyl)methylidene]benzohydrazide](/img/structure/B11942604.png)
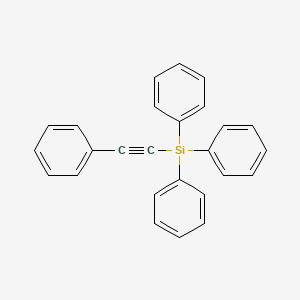
![4b-Bromo-4b,9b-dihydroindeno[2,1-a]indene-5,10-dione](/img/structure/B11942616.png)


